Eco 4601, also known as Diazepinomicin, is a farnesylated dibenzodiazepinone, a structurally novel metabolite produced by the bacterium *Micromonospora*. [REFS-1, REFS-2] It was identified as an agent with activity against a range of solid tumor cell lines, including gliomas, prostate, and breast cancers, leading to its progression into Phase I clinical trials. [1] Its distinct molecular structure, featuring a unique tricyclic dibenzodiazepinone core coupled with a lipophilic farnesyl side chain, presents specific procurement and handling considerations related to its solubility and purification. [REFS-1, REFS-2]
Attempting to substitute Eco 4601 with a crude microbial extract, a simplified synthetic analog lacking the farnesyl group, or material of unverified purity introduces critical experimental variables. The compound's extreme lipophilicity and unusual solubility profile are directly linked to its complete, specific structure. [1] Using an impure or altered form will lead to poor reproducibility in biological assays and invalidates any comparison with existing preclinical data, where a highly purified, crystalline form was essential for overcoming processing losses and achieving consistent dosing. [1] Therefore, procuring the authenticated, high-purity compound is the only reliable method to ensure that experimental outcomes are attributable to the correct molecular entity.
Eco 4601 possesses a highly selective solubility profile that dictates its handling and application. It is well-soluble in very polar organic solvents but demonstrates near-insolubility in water, chlorinated solvents, and hydrocarbons. [1] For aqueous-based biological assays or in vivo studies, its native solubility is exceptionally low, measured at approximately 5 µg/mL in physiological saline or dextrose. [1] This limitation was overcome in preclinical development by using a specialized formulation of cyclodextrin, PEG-400, and ethanol, which increased the effective solubility by three orders of magnitude, enabling relevant plasma concentrations to be achieved. [1]
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | ~5,000 µg/mL (with formulation) |
| Comparator Or Baseline | Unformulated Compound: ~5 µg/mL |
| Quantified Difference | Approx. 1000x increase in effective solubility |
| Conditions | Formulation with cyclodextrin, PEG-400, and ethanol in physiological saline or dextrose. |
A buyer must account for this challenging solubility, as standard solvents like water or chloroform are unsuitable, and achieving biologically relevant concentrations requires the specific formulation strategies used in foundational studies.
The purification of Eco 4601 presents a significant technical barrier that impacts yield and reproducibility. Initial attempts to purify the compound using standard High-Performance Liquid Chromatography (HPLC) resulted in major material losses. [1] The established, effective method for achieving high purity and yield involves crystallization from aqueous methanol. [1] Procuring the compound in this pre-purified, crystalline form bypasses the need for specialized equipment (such as High-Speed Counter-Current chromatography) and avoids the substantial losses associated with less-optimized purification techniques.
| Evidence Dimension | Purification Yield/Loss |
| Target Compound Data | High yield and purity via crystallization from aqueous methanol. |
| Comparator Or Baseline | Standard HPLC: 'Major losses incurred' |
| Quantified Difference | Not quantified, but described as a critical process failure ('major losses') vs. a viable solution. |
| Conditions | Post-fermentation product purification. |
This evidence shows that purchasing the specified crystalline solid is a cost-effective and time-saving decision, ensuring experimental consistency by avoiding the well-documented pitfalls of its purification.
Eco 4601 is not a simple synthetic molecule but a complex natural product. Its biosynthesis by *Micromonospora* involves a sophisticated enzymatic pathway utilizing precursors derived from tryptophan, the mevalonate pathway (for the farnesyl side chain), and 3-amino-5-hydroxybenzoic acid. [1] The intricate assembly of its unique dibenzodiazepinone core is rare in nature and implies that a de novo chemical synthesis would be a complex, multi-step, and low-yield undertaking. For research purposes, the purified natural product is the most direct and reliable source of the material.
| Evidence Dimension | Source Practicality |
| Target Compound Data | Directly available as a purified fermentation product. |
| Comparator Or Baseline | De novo chemical synthesis (hypothetical): Inferred to be highly complex and low-yielding due to the intricate, multi-component biosynthetic pathway. |
| Quantified Difference | Qualitative: Practical and available vs. complex and non-commercial. |
| Conditions | Sourcing of the core molecular structure for research. |
For any researcher needing this specific molecule, procurement of the isolated natural product is the only viable option, as chemical synthesis is not commercially established and would be prohibitively complex for most labs.
For researchers evaluating novel anti-tumor agents, the high-purity, crystalline form of Eco 4601 is the correct choice. Its defined purity ensures reproducible dose-response data in cell-based assays. The well-documented solubility challenges inform the experimental design, necessitating the use of polar organic solvents for stock solutions before dilution in aqueous media. [1]
This compound is suited for labs focused on drug delivery and formulation. Building on published data, researchers can use Eco 4601 to develop and optimize novel delivery systems (e.g., lipid nanoparticles, improved cyclodextrin formulations) aimed at overcoming its solubility and rapid elimination challenges to improve therapeutic potential. [1]
As a well-characterized metabolite with a known, complex biosynthetic pathway, Eco 4601 serves as an essential analytical standard. It is the right choice for microbiology or biochemistry labs studying gene clusters and enzymatic processes in *Micromonospora* or searching for novel derivatives from related strains. [2]